molecular formula C8H7NO2S B1316442 4-Methoxy-2(3H)-benzothiazolone CAS No. 80567-66-4

4-Methoxy-2(3H)-benzothiazolone

Cat. No.: B1316442
CAS No.: 80567-66-4
M. Wt: 181.21 g/mol
InChI Key: BOKIESUSRKISCV-UHFFFAOYSA-N
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Description

4-Methoxy-2(3H)-benzothiazolone is an organic compound belonging to the benzothiazolone family It is characterized by a benzothiazole ring with a methoxy group at the fourth position

Scientific Research Applications

4-Methoxy-2(3H)-benzothiazolone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other materials.

Biochemical Analysis

Biochemical Properties

4-Methoxy-2(3H)-benzothiazolone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with esteroproteases, which are enzymes that hydrolyze ester bonds . The interaction between this compound and esteroproteases involves the hydrolysis of the compound, leading to the formation of specific reaction products. This interaction is crucial for understanding the enzyme’s specificity and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of esteroproteases in the submandibular gland of rats, leading to changes in cellular processes . These effects are essential for understanding how this compound can be used to manipulate cellular functions for research purposes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to bind to esteroproteases and other enzymes results in the hydrolysis of ester bonds, which is a critical step in various biochemical pathways

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including enzyme inhibition and cellular damage. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in research applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with esteroproteases and other enzymes plays a significant role in its metabolism, leading to the formation of specific reaction products

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its biochemical effects. The compound is transported by specific binding proteins and transporters, which determine its localization and accumulation within cells

Subcellular Localization

The subcellular localization of this compound is a crucial factor that influences its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2(3H)-benzothiazolone typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyaniline with carbon disulfide and chloroacetic acid under basic conditions to form the benzothiazolone ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2(3H)-benzothiazolone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzothiazolone ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Hydroxy-2(3H)-benzothiazolone.

    Reduction: Reduced benzothiazolone derivatives.

    Substitution: Various substituted benzothiazolones depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2(3H)-benzothiazolone
  • 4-Methyl-2(3H)-benzothiazolone
  • 4-Ethoxy-2(3H)-benzothiazolone

Uniqueness

4-Methoxy-2(3H)-benzothiazolone is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methoxy-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-11-5-3-2-4-6-7(5)9-8(10)12-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKIESUSRKISCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509446
Record name 4-Methoxy-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80567-66-4
Record name 4-Methoxy-2(3H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80567-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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